molecular formula C15H22O4 B022630 Deoxyartemisinin CAS No. 72826-63-2

Deoxyartemisinin

Cat. No.: B022630
CAS No.: 72826-63-2
M. Wt: 266.33 g/mol
InChI Key: ZQGMLVQZBIKKMP-NNWCWBAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxyartemisinin (C₁₅H₂₂O₄) is a natural sesquiterpene lactone derived from Artemisia annua L., sharing structural similarities with artemisinin but lacking the critical endoperoxide (peroxide bridge) group . This structural modification significantly impacts its pharmacological profile. While artemisinin is renowned for its antimalarial activity, this compound exhibits distinct biological properties, including anti-inflammatory, antiulcer, and neuroprotective effects . Its oral bioavailability in rats is extremely low (1.60 ± 0.317%), attributed to poor gastrointestinal absorption .

Preparation Methods

Chemical Synthesis Methods for Deoxyartemisinin

Sodium Tetrahydroborate (NaBH₄)-Mediated Reduction

The most widely reported method for this compound synthesis involves the direct reduction of artemisinin using sodium tetrahydroborate (NaBH₄) in the presence of boron trifluoride diethyl etherate (BF₃/Et₂O). This one-step protocol, optimized by Jung et al. and further refined in recent studies, achieves a 50% yield of 10-deoxyartemisinin (2 ) alongside 22% yield of the byproduct 9-ene-10-deoxyartemisinin (3 ) .

Reaction Conditions

  • Solvent: Dry tetrahydrofuran (THF) at 0°C for 3 hours, followed by reflux at 45°C for 15 minutes.

  • Workup: Extraction with diethyl ether, drying over anhydrous Na₂SO₄, and purification via silica-gel column chromatography with petroleum ether–ethyl acetate eluent .

Mechanistic Insights
The BF₃/Et₂O catalyst facilitates the selective reduction of the C-10 carbonyl group, while NaBH₄ acts as the reducing agent. The reaction proceeds via a hydride transfer mechanism, with steric hindrance at C-10 favoring the formation of 10-deoxyartemisinin over alternative products .

Table 1: Key Parameters for NaBH₄-Mediated Synthesis of this compound

ParameterValue/Description
Artemisinin input1.0 g
NaBH₄ quantity0.6 g
BF₃/Et₂O volume26.4 mL
Reaction temperature0°C (initial), 45°C (reflux)
Yield (10-deoxy)50%
Byproduct (9-ene)22%

Oxalyl Chloride-DMSO Activation for Piperazine Derivatives

An alternative synthetic route employs oxalyl chloride and dimethyl sulfoxide (DMSO) to activate dihydroartemisinin (DHA) for nucleophilic substitution with piperazine. This method, optimized for scalability, produces N-glycosylated this compound derivatives with yields up to 43% .

Critical Steps

  • Activation: DHA reacts with oxalyl chloride in toluene to form a β-chloride intermediate (15 ).

  • Nucleophilic Attack: Piperazine undergoes an SN1 reaction with the intermediate, yielding this compound-piperazine conjugates .

Role of DMSO
DMSO forms a chlorosulfonium salt with oxalyl chloride, enhancing the electrophilicity of the C-10 position and enabling efficient chloride displacement .

Microbial Transformation Approaches

Fungal Biotransformation with Cunninghamella Species

10-Deoxyartemisinin serves as a substrate for microbial hydroxylation using Cunninghamella echinulata CGMCC 3.4879 and C. elegans CGMCC 3.4832. This two-stage fermentation process yields seven novel hydroxylated metabolites (e.g., 410 ) and eight known derivatives, demonstrating the potential for structural diversification .

Fermentation Protocol

  • Medium: Sabouraud dextrose broth (20 g/L), peptone (10 g/L), sucrose (15 g/L).

  • Conditions: 28°C, 180 rpm agitation for 14 days.

  • Extraction: Ethyl acetate partitioning followed by silica-gel chromatography .

Table 2: Major Metabolites from C. echinulata Biotransformation

MetaboliteStructure ModificationYield (mg)
4 2α-hydroxy-5α-acetoxy-artemethin-II34
6 4α,6β-dihydroxy-1-deoxy-10-deoxoartemisinin34
9 5α,8β-dihydroxy-artemethin-II9
10 4α,7β-dihydroxy-1-deoxy-10-deoxoartemisinin7

Analytical Validation of Synthetic Products

LC–MS/MS Quantification and Stability Profiling

A validated LC–MS/MS method ensures the precision of this compound synthesis, with linearity ranges of 1.00–1000 ng/mL and limits of quantification (LLOQ) at 1.00 ng/mL for artemisinin, this compound, and 10-deoxoartemisinin .

Key Validation Metrics

  • Recovery Rates: 85.8–92.7% across spiked concentrations.

  • Matrix Effects: 87.3–94.4% in rat plasma.

  • Stability: <9.41% deviation after 30 days at −80°C .

ConditionConcentration (ng/mL)Accuracy (%)RSD (%)
Room temperature (2 h)80095.21.22
Freeze-thaw cycles (3×)50.0109.14.49
Long-term (−80°C, 30 d)80096.06.53

Comparative Evaluation of Synthesis Routes

Yield and Scalability

  • Chemical Synthesis: Higher yields (50%) but generates stoichiometric waste from BF₃/Et₂O.

  • Microbial Transformation: Enables structural diversification but requires prolonged fermentation (14 days) .

Environmental Impact

The NaBH₄ method utilizes THF, a hazardous solvent, whereas microbial approaches offer greener alternatives despite lower throughput .

Chemical Reactions Analysis

Types of Reactions: Deoxyartemisinin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, although the absence of the peroxide bridge limits the types of oxidation reactions compared to artemisinin.

    Reduction: Further reduction of this compound can lead to the formation of more reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with others, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Antimalarial Activity

Deoxyartemisinin exhibits significant antimalarial properties, making it a crucial candidate in malaria treatment. Research indicates that this compound's effectiveness against Plasmodium falciparum—the parasite responsible for the most severe form of malaria—rivals that of traditional artemisinin derivatives.

Pharmacokinetics and Bioavailability

A study evaluating the pharmacokinetic properties of this compound found that its oral bioavailability is approximately 1.60% , significantly lower than that of artemisinin, which is about 12.2% . This difference in bioavailability highlights the need for further research to enhance the delivery and efficacy of this compound in clinical settings.

CompoundOral Bioavailability (%)
Artemisinin12.2
This compound1.60

Anticancer Potential

Recent studies have explored the anticancer effects of this compound, particularly its ability to inhibit tumor growth and angiogenesis. For instance, this compound has been shown to induce apoptosis in various cancer cell lines, demonstrating its potential as an anticancer agent.

Case Study: Colorectal Cancer

In vitro studies have indicated that this compound can reduce cell viability in colorectal cancer models significantly. The compound's mechanism appears to involve the modulation of apoptotic pathways, leading to increased cancer cell death .

Anti-inflammatory and Anti-ulcer Activities

This compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers and promoting ulcer healing in animal models.

Formulation Development

Research efforts are ongoing to improve the formulation of this compound to enhance its bioavailability and therapeutic efficacy. Various delivery systems, including nanoparticles and liposomes, are being studied to facilitate better absorption and targeted delivery .

Formulation TypeDescription
NanoparticlesEnhance solubility and bioavailability
LiposomesTargeted delivery to specific tissues

Mechanism of Action

The mechanism of action of deoxyartemisinin differs from that of artemisinin due to the absence of the peroxide bridge. This compound does not produce reactive oxygen species in malarial mitochondria, which is a key mechanism of artemisinin’s antimalarial activity. Instead, this compound’s biological effects are likely mediated through other molecular targets and pathways, such as anti-inflammatory pathways .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Structural Differences

  • Artemisinin : Contains a peroxide bridge essential for antimalarial activity via free radical generation in Plasmodium-infected erythrocytes .
  • Deoxyartemisinin : Lacks the peroxide bridge (replaced by a single oxygen atom), rendering it 100–300 times less potent against malaria than artemisinin .
  • 10-Deoxoartemisinin : Retains the peroxide bridge but loses the 10-position keto group, enhancing bioavailability (26.1 ± 7.04%) while maintaining antimalarial efficacy .

Table 1: Structural and Pharmacokinetic Comparisons

Compound Peroxide Bridge 10-Keto Group Oral Bioavailability (Rats) Antimalarial IC₅₀ (vs. Artemisinin) Key Activities
Artemisinin Yes Yes 12.2 ± 0.832% 1× (Reference) Antimalarial, Antitumor
This compound No Yes 1.60 ± 0.317% 100–300× weaker Anti-inflammatory, Neuroprotective
10-Deoxoartemisinin Yes No 26.1 ± 7.04% 8× stronger Antimalarial, Antiangiogenic

Pharmacokinetic and ADME Properties

ADME Predictions (QikProp Software) :

  • 10-Deoxoartemisinin > This compound > Artemisinin in absorption, distribution, and metabolism.
  • Key parameters:
    • Log P (lipophilicity) : 10-Deoxoartemisinin (2.725) > this compound (2.059) > Artemisinin (1.719).
    • Intestinal Permeability (Caco-2) : 10-Deoxoartemisinin (7081.97 nm/s) > this compound (3401.07 nm/s) > Artemisinin (2040.29 nm/s).

Elimination Half-Life (Rats) :

  • This compound: 1.12 ± 0.16 hours (intravenous); undetectable in blood after 6–8 hours post-oral administration.
  • 10-Deoxoartemisinin: Prolonged presence in systemic circulation due to higher stability and absorption.

Table 2: Toxicity Profile (AC16 Cardiomyocytes)

Compound IC₅₀ (µM) Notes
This compound >100 Safe at high concentrations
Artemisinin >100 Low cytotoxicity
Doxorubicin 1.918 ± 0.230 High cardiotoxicity (control)

Biotransformation and Metabolic Pathways

This compound is a primary metabolite of artemisinin , produced via hepatic cytochrome P450 enzymes (e.g., CYP2B6, CYP3A4). Microbial biotransformation by Aspergillus niger and other fungi also yields this compound and hydroxylated derivatives, though these often lack antimalarial activity due to peroxide bridge loss . In infected mice, artemisinin metabolism to this compound is suppressed, suggesting pathogen-induced modulation of host enzymes .

Biological Activity

Deoxyartemisinin, a derivative of artemisinin, has garnered attention for its biological activities, particularly in the context of antimicrobial and antimalarial properties. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.

Overview of this compound

This compound is primarily derived from Artemisia annua L., the plant source of artemisinin, which is widely used for treating malaria. The compound exhibits a range of biological activities, including antimicrobial effects against various pathogens.

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Studies

Recent research has demonstrated that this compound possesses significant antimicrobial properties. A study reported the following MIC values against Mycobacterium smegmatis:

CompoundMIC (µg/mL)
This compound500
Artemisinic acid250
Synergistic combination (this compound + Artemisinic acid)125

The combination of this compound with artemisinic acid showed a synergistic effect, reducing the MIC by fourfold when assessed using a checkerboard assay (FICI = 0.5) . This indicates that this compound can enhance the efficacy of other compounds against mycobacterial strains.

Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects appears to involve binding to specific mycobacterial targets. Computational docking studies have indicated that this compound binds effectively to several mycobacterial enzymes, including MtDprE1 and MtInhA, suggesting a potential pathway for its action against mycobacterial infections .

Antimalarial Activity

This compound has also been evaluated for its antimalarial properties. A study conducted on Plasmodium falciparum demonstrated that this compound exhibits comparable antimalarial activity to artemisinin derivatives. The half-maximal inhibitory concentration (IC50) values for various derivatives are summarized below:

CompoundIC50 (nM)
This compound6 - 223
ArtemisininSimilar range

This suggests that this compound retains potent activity against malaria parasites and could be a viable candidate for further pharmacological development .

Anti-inflammatory and Other Biological Activities

Beyond its antimicrobial and antimalarial properties, this compound has been noted for anti-inflammatory and antiulcer activities. These effects may be attributed to its ability to modulate inflammatory pathways, although further research is needed to elucidate the specific mechanisms involved .

Case Studies and Research Findings

Case Study: Synergistic Effects with Other Compounds

In a notable case study involving the combination of this compound and artemisinic acid against Staphylococcus aureus, results indicated that the combination therapy significantly reduced bacterial viability compared to either compound alone. The study highlighted the importance of exploring combinations of natural products to enhance therapeutic efficacy .

Research Findings on Bioavailability

A comparative study on the oral bioavailability of artemisinin and its derivatives found that this compound exhibited favorable pharmacokinetic properties, suggesting it may be more effective when administered orally compared to other derivatives . Such findings are crucial for developing practical treatment regimens utilizing this compound.

Q & A

Basic Research Questions

Q. What are the key structural differences between Artemisinin and Deoxyartemisinin, and how do these impact antimalarial activity?

  • Methodological Answer : this compound lacks the peroxidic bridge present in Artemisinin, a critical feature for antimalarial potency. Structural elucidation is typically performed using 2D-NMR spectroscopy and X-ray crystallography. For example, fully assigned 2D-NMR data (¹H, ¹³C, COSY, HMBC) confirm the absence of the endoperoxide group in this compound . Bioactivity assays comparing IC₅₀ values against Plasmodium strains demonstrate a 100–300-fold reduction in potency, underscoring the necessity of the peroxidic moiety for antimalarial efficacy .

Q. What spectroscopic and chromatographic methods are used to characterize this compound and its derivatives?

  • Methodological Answer : Characterization involves:

  • Thin-Layer Chromatography (TLC) : To monitor bioconversion reactions (e.g., using silica gel plates and UV/iodine visualization) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • 2D-NMR : To resolve complex stereochemistry and confirm structural modifications, such as the absence of the peroxidic bridge .
  • HPLC-PDA : For purity assessment and quantification during synthetic or biosynthetic processes .

Advanced Research Questions

Q. How can bioconversion methods using plant cell cultures optimize this compound production?

  • Methodological Answer : Suspension cultures of Withania somnifera cells are employed to enzymatically convert Artemisinin to this compound. Key steps include:

  • Enzyme Identification : Assay peroxidase activity in cell extracts using guaiacol oxidation or Artemisinin-specific degradation tests .
  • Process Optimization : Varying parameters like substrate concentration (e.g., 0.5–2.0 mg/mL Artemisinin), pH (5.0–7.0), and incubation time (24–72 hrs) to maximize yield .
  • Metabolite Profiling : LC-MS/MS to identify byproducts (e.g., hydroxylated derivatives) and ensure reaction specificity .

Q. What in silico strategies predict this compound’s interactions with viral or parasitic targets?

  • Methodological Answer : Molecular docking and dynamics simulations are used to study binding affinities. For example:

  • Docking Studies : this compound’s interaction with the influenza A M2 ion channel (PDB ID) revealed alkyl/pi-alkyl bonds with residues like Phe354 and Ile442, achieving a binding energy of −8 kcal/mol .
  • Comparative Analysis : Compare docking results with Artemisinin’s binding to SARS-CoV-2 3CLPRO (−8.06 kcal/mol) to assess broad-spectrum potential .
  • Validation : Follow up with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding confirmation.

Q. How do researchers address contradictions in this compound’s bioactivity data across studies?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ values) are resolved through:

  • Standardized Assays : Use synchronized Plasmodium falciparum cultures (e.g., 3D7 strain) and consistent incubation times (48–72 hrs) .
  • Control Experiments : Include PI3P level measurements (via fluorescence redistribution assays) to verify target engagement in antimalarial studies .
  • Meta-Analysis : Pool data from multiple studies (e.g., enzymatic vs. whole-cell assays) to identify confounding factors like transporter-mediated uptake differences .

Properties

IUPAC Name

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGMLVQZBIKKMP-NNWCWBAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72826-63-2
Record name Deoxyartemisinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72826-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxyartemisinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072826632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DEOXYARTEMISININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59T2407WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxyartemisinin
Reactant of Route 2
Deoxyartemisinin
Reactant of Route 3
Deoxyartemisinin
Reactant of Route 4
Deoxyartemisinin
Reactant of Route 5
Deoxyartemisinin
Reactant of Route 6
Deoxyartemisinin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.